Alcetinib metabolite M4
Overview
Description
Alcetinib metabolite M4 is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzo(b)carbazole core, which is known for its stability and unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alcetinib metabolite M4 typically involves multi-step organic reactions. The key steps may include:
- Formation of the benzo(b)carbazole core through cyclization reactions.
- Introduction of the carbonitrile group via nucleophilic substitution.
- Addition of the ethyl group through alkylation reactions.
- Incorporation of the piperidinyl and hydroxyethylamino groups through amination and hydroxylation reactions.
- Final oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxo derivatives.
Reduction: Reduction reactions can be used to modify the carbonitrile group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Hydrolysis: Hydrolysis reactions may break down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic applications due to its unique structure and functional groups.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Alcetinib metabolite M4 depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzo(b)carbazole derivatives: Compounds with similar core structures but different functional groups.
Carbazole derivatives: Compounds with the carbazole core but lacking the benzo fusion.
Piperidinyl derivatives: Compounds with the piperidinyl group but different core structures.
Uniqueness
The uniqueness of Alcetinib metabolite M4 lies in its combination of functional groups and core structure, which may confer unique electronic, chemical, and biological properties.
Properties
IUPAC Name |
9-ethyl-8-[4-(2-hydroxyethylamino)piperidin-1-yl]-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2/c1-4-18-14-21-22(15-24(18)32-10-7-19(8-11-32)30-9-12-33)28(2,3)27-25(26(21)34)20-6-5-17(16-29)13-23(20)31-27/h5-6,13-15,19,30-31,33H,4,7-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKBNGIKXNABDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)NCCO)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256585-04-2 | |
Record name | 5H-Benzo(b)carbazole-3-carbonitrile, 9-ethyl-6,11-dihydro-8-(4-((2-hydroxyethyl)amino)-1-piperidinyl)-6,6-dimethyl-11-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256585042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-BENZO(B)CARBAZOLE-3-CARBONITRILE, 9-ETHYL-6,11-DIHYDRO-8-(4-((2-HYDROXYETHYL)AMINO)-1-PIPERIDINYL)-6,6-DIMETHYL-11-OXO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7WLR552I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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